molecular formula C6H9NO2 B12553180 6-Hydroxyhexa-2,4-dienamide CAS No. 183815-43-2

6-Hydroxyhexa-2,4-dienamide

Cat. No.: B12553180
CAS No.: 183815-43-2
M. Wt: 127.14 g/mol
InChI Key: CGPSCTVAKDVHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxyhexa-2,4-dienamide is an organic compound characterized by the presence of a hydroxyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyhexa-2,4-dienamide can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexa-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH) for ether formation.

Major Products

    Oxidation: Formation of 6-oxohexa-2,4-dienamide.

    Reduction: Formation of hexane derivatives.

    Substitution: Formation of 6-alkoxyhexa-2,4-dienamide or 6-acyloxyhexa-2,4-dienamide.

Scientific Research Applications

6-Hydroxyhexa-2,4-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system allow it to participate in various biochemical reactions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its structural features enable it to interact with cellular membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyhexa-2,4-dienamide is unique due to its specific hydroxyl group and conjugated diene system, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

183815-43-2

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-hydroxyhexa-2,4-dienamide

InChI

InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5-8/h1-4,8H,5H2,(H2,7,9)

InChI Key

CGPSCTVAKDVHTD-UHFFFAOYSA-N

Canonical SMILES

C(C=CC=CC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.